molecular formula C44H26N4Na4O12S4 B1436584 Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4) CAS No. 39050-26-5

Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)

Cat. No. B1436584
CAS RN: 39050-26-5
M. Wt: 1022.9 g/mol
InChI Key: OFULOVGOJWDDRJ-UHFFFAOYSA-J
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Description

This compound, also known as meso-Tetraphenylporphine-4,4′,4″,4″′-tetrasulfonic acid tetrasodium salt, is an organic compound with the empirical formula C44H26N4Na4O12S4 . It is often used in photocatalysis .


Molecular Structure Analysis

The molecular weight of this compound is 1022.92 (anhydrous basis) . The SMILES string representation of its structure is O.[Na+].[Na+].[Na+].[Na+].[O-]S(=O)(=O)c1ccc(cc1)-c2c3ccc(n3)c(-c4ccc(cc4)S([O-])(=O)=O)c5ccc([nH]5)c(-c6ccc(cc6)S([O-])(=O)=O)c7ccc(n7)c(-c8ccc(cc8)S([O-])(=O)=O)c9ccc2[nH]9 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that porphyrins and their derivatives are often used as catalysts in various chemical reactions .

The maximum absorption in methanol is between 412-416 nm . The predicted density is 1.607±0.06 g/cm3 .

Scientific Research Applications

Preservation and Food Industry Applications

Benzenesulfonic acid derivatives, like sodium benzoate, are primarily used for preservation purposes in the food and beverage industry. Sodium benzoate, specifically, is known for its antimicrobial and preservative properties, helping to extend the shelf life of various food products. It is effective due to its ability to reduce water activity values, thereby inhibiting microbial growth. However, there are concerns about its complete safety. It's suggested that a small fraction of the population might be particularly susceptible to any adverse effects of sodium benzoate due to their genetic makeup or chronic medical conditions (Piper & Piper, 2017).

Applications in Animal Nutrition

In animal nutrition, especially for piglets, acidifiers like benzenesulfonic acid derivatives are used to improve the sanitary condition and performance. Their action is associated with the reduction of gastric pH, control of the intestinal microbiota, and stimulation of digestive enzymes. Organic acids and salts, including benzenesulfonic acid derivatives, are known to improve weight gain and feed efficiency in piglets (Denck et al., 2017).

Role in Food Processing

In food processing, benzenesulfonic acid derivatives play a significant role due to their preservative and antimicrobial effect. The trend in the food industry is towards the reduction or replacement of sodium chloride by means of sodium chloride substitutes such as KCl or phosphates, flavor enhancers, and the optimization of the physical form of salt. This is driven by the increased awareness of the negative effects of excess dietary intake of sodium, linked to hypertension and increased risk of cardiovascular disease. The total daily sodium intake per individual in developed countries is significantly higher than the minimum requirement, pointing to the need for reduced sodium intake strategies (Albarracín et al., 2011).

Applications in Photodynamic Therapy and Antimicrobial PDT

Benzenesulfonic acid derivatives, especially cationic porphyrins like TMPyP, have shown great potential in photodynamic therapy (PDT) for cancer treatment and antimicrobial applications. These compounds have a high yield of singlet oxygen generation upon light activation and a strong affinity for DNA, making them effective photosensitizers. The versatility of these compounds is evident in their various applications, including nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition (Garcia-Sampedro et al., 2019).

Antimicrobial Properties in Food Safety

The antimicrobial properties of sodium chloride and other sodium salts, derivatives of benzenesulfonic acid, are crucial in ensuring the microbiological safety and quality of foods. Notably, these compounds inhibit the growth and toxin production by Clostridium botulinum in processed meats and cheeses. Sodium lactate and sodium diacetate, in conjunction with sodium chloride, are widely used to prevent the growth of Listeria monocytogenes and lactic acid bacteria in ready-to-eat meats. These examples underline the necessity of sodium salts for the production of safe, wholesome foods (Taormina, 2010).

Safety And Hazards

This compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The compound can be used with photoreactors . It can be grafted on SiO2/Nb2O5 substrate and subsequently metallized to investigate catalytic oxidation of hydrazine . This suggests potential applications in the field of photocatalysis and materials science.

properties

IUPAC Name

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O12S4.4Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFULOVGOJWDDRJ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26N4Na4O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889735
Record name Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1022.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)

CAS RN

39050-26-5
Record name Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40889735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium p,p',p'',p'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(benzenesulphonate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.312
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
Reactant of Route 2
Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
Reactant of Route 3
Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
Reactant of Route 4
Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
Reactant of Route 5
Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)
Reactant of Route 6
Benzenesulfonic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, sodium salt (1:4)

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